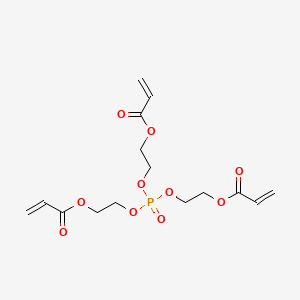

Phosphinylidynetris(oxyethylene) triacrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[bis(2-prop-2-enoyloxyethoxy)phosphoryloxy]ethyl prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21O10P/c1-4-13(16)20-7-10-23-26(19,24-11-8-21-14(17)5-2)25-12-9-22-15(18)6-3/h4-6H,1-3,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZZHMXSIYMFDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCOP(=O)(OCCOC(=O)C=C)OCCOC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21O10P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35057-49-9 | |

| Record name | 1,1′,1′′-[Phosphinylidynetris(oxy-2,1-ethanediyl)] tri-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35057-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphinylidynetris(oxyethylene) triacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry for Phosphinylidynetris Oxyethylene Triacrylate

General Synthetic Routes to Phosphorus-Containing Acrylates

The synthesis of phosphorus-containing acrylate (B77674) monomers can be achieved through several distinct routes, which primarily involve the reaction of an acrylate precursor with a phosphorus-containing compound. The choice of synthetic pathway often depends on the desired location of the phosphorus group within the final monomer structure.

Two common strategies include:

Reaction of α-halomethyl acrylates: This method involves reacting acrylate monomers containing a halogenated methyl group (e.g., ethyl α-chloromethyl acrylate) with phosphorus compounds like triethyl phosphite (B83602) or diethylphosphonoacetic acid. usm.eduresearchgate.net

Reaction of α-hydroxymethyl acrylates: In this approach, hydroxyl-containing acrylates (e.g., ethyl α-hydroxymethyl acrylate or 2-hydroxyethyl acrylate) are reacted with phosphorus halides, such as diethylchlorophosphate or phosphoryl chloride (POCl₃). usm.eduencyclopedia.pubmdpi.com This route is particularly relevant for synthesizing phosphate (B84403) esters like Phosphinylidynetris(oxyethylene) triacrylate.

The functionalization can target either the methyl group of a methacrylate (B99206) or the alkoxy fragment of the acrylate. encyclopedia.pub For synthesizing monomers where the phosphorus group is part of the ester side chain, the reaction of a hydroxyl-functionalized acrylate with a phosphorus halide is a direct and efficient method. encyclopedia.pubmdpi.com

| Synthetic Approach | Acrylate Precursor Example | Phosphorus Reagent Example | Resulting P-Group Location | Reference |

|---|---|---|---|---|

| Reaction with α-halomethyl acrylate | Ethyl α-chloromethyl acrylate | Triethyl phosphite | Attached to the α-methyl group | researchgate.net |

| Reaction with α-hydroxymethyl acrylate | 2-Hydroxyethyl acrylate (HEA) | Phosphoryl chloride (POCl₃) | Part of the alkoxy side chain (Phosphate ester) | encyclopedia.pubmdpi.com |

| Reaction with α-halomethyl acrylate | t-Butyl α-bromomethyl acrylate | Diethylphosphonoacetic acid | Attached to the α-methyl group | usm.edu |

Phosphorylation Strategies for Oligo(oxyethylene) Polyols

The synthesis of this compound is a prime example of the phosphorylation of a hydroxyl-containing precursor. The "oligo(oxyethylene)" component in this case is derived from 2-hydroxyethyl acrylate (HEA), which contains a hydroxyl group separated from the acrylate moiety by an ethylene (B1197577) oxide unit. The core of the synthesis is the formation of a central phosphate ester by reacting three equivalents of the alcohol (HEA) with one equivalent of a phosphorylating agent.

A widely used and effective phosphorylating agent for this purpose is phosphoryl chloride (POCl₃). encyclopedia.pubmdpi.com The reaction involves the nucleophilic attack of the hydroxyl groups of HEA on the phosphorus atom of POCl₃, leading to the displacement of the chlorine atoms and the formation of P-O-C bonds. This reaction is typically carried out in the presence of an acid scavenger, such as N-methylimidazole or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. mdpi.com Using N-methylimidazole as the acid scavenger can help avoid the formation of certain impurities that may arise with triethylamine. mdpi.com

The stoichiometry of the reactants is critical for achieving the desired trisubstituted phosphate ester. A molar ratio of approximately 3:1 of 2-hydroxyethyl acrylate to phosphoryl chloride is theoretically required, though slight excesses of the acrylate may be used in practice. mdpi.com

| Hydroxyl-Containing Precursor | Phosphorylating Agent | Typical Acid Scavenger | Key Reaction Conditions | Reference |

|---|---|---|---|---|

| 2-Hydroxyethyl acrylate (HEA) | Phosphoryl chloride (POCl₃) | N-methylimidazole | Cooled to 0–5 °C in a solvent like dichloromethane | mdpi.com |

| 2-Hydroxyethyl methacrylate (HEMA) | Phosphoryl chloride (POCl₃) | Not specified | Control of HEMA/POCl₃ ratio to yield mono- or di-phosphate | encyclopedia.pub |

Esterification Techniques for Acrylate Moiety Formation

In the specific synthesis of this compound from 2-hydroxyethyl acrylate and phosphoryl chloride, the acrylate moieties are already present in the precursor molecule. The key bond-forming step is not the creation of a carboxylate ester but rather a phosphate ester . This reaction connects the phosphorus center to the oxyethylene portion of the HEA molecules.

However, in the broader context of acrylate synthesis, several esterification techniques are employed to form the characteristic acrylate ester group (CH₂=CH-COO-R):

Direct Esterification: This is a conventional method involving the reaction of acrylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. toagoseiamerica.comresearchgate.net The reaction produces the acrylate ester and water, which is typically removed to drive the equilibrium towards the product. google.com

Transesterification: This technique involves the exchange of the alkyl group of an existing ester with another alcohol. For example, methyl acrylate can be reacted with a higher-boiling alcohol in the presence of a catalyst to produce a different acrylate ester and methanol. researchgate.net An ester exchange method can sometimes yield products with higher purity and lower viscosity compared to direct dehydrative esterification. toagoseiamerica.com

Oxidative Esterification: This is a one-step method to produce acrylate esters directly from acrolein without first isolating acrylic acid. The reaction is carried out in the presence of an alcohol and a suitable catalyst. openreviewhub.org

For the synthesis of the target compound, the formation of the phosphate ester linkage is the critical transformation, distinguishing it from standard acrylate synthesis which focuses on the carboxyl group.

Purification and Isolation Methodologies for Research Applications

After the synthesis of this compound, a multi-step purification process is necessary to remove unreacted starting materials, catalysts, the acid scavenger salt (e.g., N-methylimidazolium chloride), and any byproducts. The specific methods depend on the scale of the reaction and the desired purity of the final product.

Common purification and isolation steps include:

Filtration: The first step is often the removal of the precipitated salt (e.g., hydrochloride salt of the base used) by filtration.

Washing/Neutralization: The crude product, often dissolved in an organic solvent, is washed with water or a mild aqueous base (like sodium bicarbonate solution) to remove any remaining acid or water-soluble impurities. google.com This is followed by washing with brine to facilitate phase separation.

Solvent Removal: The organic solvent is removed under reduced pressure using a rotary evaporator. This typically yields the crude product as a viscous liquid or oil. researchgate.net

Fractional Distillation: For volatile impurities, fractional distillation can be employed to separate the desired product from lower-boiling components. google.com However, given the high molecular weight and functional nature of the target compound, this method may not be suitable.

Chromatography: For high-purity applications, such as in research, column chromatography is the preferred method. A suitable stationary phase (e.g., silica (B1680970) gel) and a solvent system (eluent) are chosen to separate the target compound from closely related impurities.

The final isolated product is typically characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H, ¹³C, ³¹P NMR) and mass spectrometry to confirm its structure and purity. mdpi.com The product is often obtained as a viscous liquid. researchgate.net

Polymerization and Crosslinking Mechanisms of Phosphinylidynetris Oxyethylene Triacrylate

Fundamental Principles of Acrylate (B77674) Polymerization

The polymerization of Phosphinylidynetris(oxyethylene) triacrylate, a trifunctional acrylate monomer, primarily proceeds via free-radical polymerization. This process can be initiated by thermal or photochemical means and can be controlled to a certain extent using advanced polymerization techniques.

Free-Radical Polymerization Pathways and Kinetics

Free-radical polymerization is a chain reaction consisting of three main steps: initiation, propagation, and termination. uvebtech.com

Initiation: The process begins with the generation of free radicals from an initiator molecule, which can be induced by heat or light. These primary radicals then react with a monomer molecule to form an initiated monomer radical. uvebtech.com

Propagation: The newly formed monomer radical adds to another monomer molecule, propagating the radical center to the newly added unit. This step repeats, leading to the rapid growth of a polymer chain. uvebtech.com The rate of propagation is proportional to both the monomer and the growing chain radical concentrations. researchgate.net

Termination: The growth of a polymer chain is terminated when two growing radicals react with each other, either by combination (forming a single longer chain) or by disproportionation (one radical abstracting a hydrogen atom from the other, resulting in two terminated chains). uvebtech.com

The rate of polymerization is influenced by several factors, including monomer concentration, initiator concentration, and temperature. For free-radical polymerization, the rate is generally proportional to the monomer concentration and the square root of the initiator concentration. researchgate.net

Table 1: Key Kinetic Features in the Polymerization of Multifunctional Acrylates imaging.org This table illustrates general trends observed in the free-radical polymerization of multifunctional acrylates. The specific values can vary significantly depending on the exact monomer structure, initiator type, and reaction conditions.

| Kinetic Feature | Description | Influencing Factors |

|---|---|---|

| Nominal Reaction Rate | The initial rate of polymerization before diffusion limitations become significant. | Monomer reactivity, initiator concentration, light intensity (for photopolymerization). imaging.org |

| Onset of Deceleration (Gel Point) | The conversion at which the polymerization rate begins to decrease due to diffusion control of the termination reaction. | Monomer functionality, system viscosity. imaging.org |

| Final Conversion | The maximum achievable conversion of double bonds. | Reaction rate, onset of deceleration, network flexibility. imaging.org |

Photopolymerization and UV-Curing Mechanisms in Network Formation

Photopolymerization, particularly UV-curing, is a widely used method for the rapid polymerization of multifunctional acrylates like this compound. researchgate.net This technique offers several advantages, including high reaction rates at ambient temperature, spatial and temporal control of the polymerization, and solvent-free formulations. researchgate.net

The mechanism of photopolymerization is similar to thermal free-radical polymerization, with the key difference being the initiation step. In photopolymerization, a photoinitiator is used, which upon absorption of UV light, generates free radicals that initiate the polymerization process. mtak.hu

The kinetics of photopolymerization are influenced by factors such as light intensity, photoinitiator concentration, and the optical properties of the formulation. nih.gov Higher light intensity generally leads to a higher concentration of initiating radicals and thus a faster polymerization rate. nih.gov However, the relationship is not always linear, as very high light intensities can lead to rapid surface curing, which may limit light penetration into the bulk of the sample.

During UV-curing, the formation of a crosslinked network proceeds rapidly, often within a fraction of a second. researchgate.net The process can be monitored in real-time using techniques like real-time infrared (RTIR) spectroscopy to track the disappearance of the acrylate double bonds. researchgate.net The high functionality of this compound contributes to the rapid formation of a densely crosslinked network. kpi.ua

Table 2: Influence of UV-Curing Parameters on Acrylate Polymerization nih.govresearchgate.net This table summarizes the general effects of key parameters on the UV-curing process of acrylate-based formulations.

| Parameter | Effect on Polymerization Rate | Effect on Final Conversion |

|---|---|---|

| Light Intensity | Increases with increasing intensity. nih.gov | Generally increases with increasing intensity, but can be limited by light penetration at very high intensities. nih.gov |

| Photoinitiator Concentration | Increases up to an optimal concentration, then may decrease due to light absorption by the initiator itself. researchgate.net | Follows a similar trend to the polymerization rate. researchgate.net |

| Sample Thickness | Decreases with increasing thickness due to limited light penetration. researchgate.net | Decreases with increasing thickness. researchgate.net |

Controlled Radical Polymerization Techniques for Triacrylate Monomers (e.g., RAFT)

Conventional free-radical polymerization of triacrylates leads to the formation of heterogeneous networks with broad molecular weight distributions of the primary polymer chains. Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer a means to synthesize more well-defined polymer architectures. nih.gov

RAFT polymerization utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the growth of polymer chains with controlled molecular weight and low dispersity. nih.gov While RAFT is more commonly applied to monofunctional monomers, its application to multifunctional monomers is an area of active research. rsc.org The use of RAFT in the polymerization of triacrylates can lead to more homogeneous network structures by promoting more uniform chain growth before gelation. rsc.org

The polymerization of phosphorus-containing (meth)acrylates has been successfully carried out using RAFT, leading to well-defined polymers and copolymers. rsc.org This suggests the feasibility of applying RAFT to this compound to achieve better control over the network formation process.

Crosslinked Network Formation and Architecture

The trifunctional nature of this compound dictates that its polymerization leads to the formation of a three-dimensional, covalently crosslinked polymer network. The architecture of this network is a key determinant of the material's macroscopic properties.

Elucidation of Crosslink Density and Topology

Crosslink density is a critical parameter that characterizes the polymer network and is defined as the number of crosslinks per unit volume. It is inversely related to the molecular weight between crosslinks (Mc). icm.edu.pl A higher crosslink density generally leads to a stiffer material with a higher glass transition temperature (Tg) and improved solvent resistance. pcimag.com

The crosslink density of a polymer network can be estimated using various techniques, including:

Dynamic Mechanical Analysis (DMA): The storage modulus in the rubbery plateau region is related to the crosslink density through the theory of rubber elasticity. icm.edu.pl

Swelling Experiments: The extent to which a crosslinked polymer swells in a good solvent is inversely proportional to its crosslink density. The Flory-Rehner equation is often used to calculate Mc from swelling data. doi.org

The topology of the network refers to the specific arrangement of the crosslinks and the connectivity of the polymer chains. In the polymerization of multifunctional acrylates, the network topology can be complex, featuring "ziplike" junctions where multiple crosslinks are formed in close proximity along the polymer backbone. researchgate.net This can lead to topological constraints that affect the mobility of the network chains. researchgate.net

The Pivotal Role of Triacrylate Functionality in Multidimensional Network Assembly

The defining feature of this compound is its trifunctionality, which enables it to act as a potent crosslinking agent. During polymerization, each of the three acrylate groups can participate in the formation of a polymer chain. As these chains grow, the monomer units of this compound become junction points, effectively linking multiple polymer chains together.

This process leads to the assembly of a highly complex, multidimensional network. The resulting structure is not merely a collection of linear polymer chains but a single, covalently bonded macroscopic molecule. The density of this network, and consequently the material's properties, can be controlled by varying the concentration of the triacrylate monomer and the polymerization conditions. The formation of such a network imparts significant enhancements to the material's mechanical strength, thermal stability, and chemical resistance.

The crosslinking process is a critical step that transforms the liquid monomer into a solid, robust material. The kinetics of this transformation are often characterized by autoacceleration, a phenomenon where the rate of polymerization increases as the reaction proceeds. This is attributed to the decrease in termination reactions as the growing polymer network restricts the mobility of radical chain ends.

Copolymerization Studies: Expanding the Material's Horizons

The versatility of this compound is further highlighted in its ability to be copolymerized with a wide array of other monomers. This opens up a vast landscape for the creation of new materials with a spectrum of properties tailored for specific applications.

Integration with Diverse Monomer Systems

Research has demonstrated the successful integration of phosphate-containing acrylates, analogous to this compound, with various monomer systems. For instance, studies on the copolymerization of bis[2-(methacryloyloxy)ethyl] phosphate (B84403) with methyl methacrylate (B99206) (MMA) have shown that the resulting copolymers exhibit enhanced thermal stability compared to pure poly(methyl methacrylate) (PMMA). The incorporation of the phosphate moiety can also improve the flame-retardant properties of the final material.

While specific reactivity ratios for this compound are not widely published, the general behavior of multifunctional acrylates in copolymerization is well-understood. The relative reactivity of the triacrylate compared to a comonomer will dictate the distribution of the crosslinking points within the polymer structure. This, in turn, influences the final morphology and properties of the copolymer network.

The integration of this compound is not limited to simple vinyl monomers. It can also be blended with oligomers such as epoxy acrylates and polyurethane acrylates to form UV-curable flame-retardant resins. In these systems, the phosphate group contributes to char formation upon heating, which acts as an insulating barrier and impedes the combustion process.

Below is an interactive data table summarizing the impact of incorporating a phosphate-containing dimethacrylate on the thermal properties of PMMA, which can be considered indicative of the potential effects of this compound.

| Copolymer System | Phosphate Monomer Content (%) | Onset Degradation Temperature (°C) | 50% Degradation Temperature (°C) | Char Yield at 600°C (%) |

| PMMA Homopolymer | 0 | ~290 | ~350 | <1 |

| PMMA-co-phosphate dimethacrylate | 5 | ~310 | ~370 | ~5 |

| PMMA-co-phosphate dimethacrylate | 10 | ~325 | ~385 | ~10 |

| PMMA-co-phosphate dimethacrylate | 15 | ~340 | ~400 | ~15 |

Note: The data presented is illustrative and based on findings for analogous phosphate-containing dimethacrylate copolymers.

Synthesis and Characterization of Block and Graft Copolymers

The incorporation of this compound into more complex polymer architectures, such as block and graft copolymers, represents a sophisticated approach to material design. While specific literature on the synthesis of block or graft copolymers directly using this triacrylate is scarce, the principles of controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be applied.

For instance, a polymer backbone could be synthesized with initiator sites along its chain. Subsequent ATRP of this compound from these sites would result in a graft copolymer with crosslinkable side chains. This approach allows for the combination of different polymer properties in a single molecule.

Similarly, block copolymers could potentially be synthesized by sequential monomer addition, although the trifunctional nature of this compound would likely lead to the formation of star-shaped or more complex architectures rather than simple linear block copolymers.

Grafting of phosphate-containing monomers onto various substrates has been successfully demonstrated. For example, bis(2-methacryloyloxy) ethyl phosphate has been grafted onto poly(vinylidene fluoride) (PVDF) nanofibers using ATRP. This modification can be used to alter the surface properties of the nanofibers, for instance, to improve their ionic conductivity for battery applications.

The characterization of such complex copolymer architectures would involve a combination of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure, Gel Permeation Chromatography (GPC) to determine molecular weight and distribution, and various microscopy techniques (e.g., Transmission Electron Microscopy - TEM) to visualize the morphology of the resulting materials.

Advanced Material Applications and Research Domains of Phosphinylidynetris Oxyethylene Triacrylate

Development of Thermosetting Polymer Systems

Thermosetting polymers, known for their rigid, three-dimensional crosslinked networks, offer high strength, stiffness, and thermal resistance. researchgate.net The incorporation of phosphinylidynetris(oxyethylene) triacrylate into these systems can significantly influence their properties and performance.

Application in High-Performance Coatings and Films

This compound is utilized in the formulation of high-performance coatings and films, particularly those cured by ultraviolet (UV) light. google.com Its triacrylate functionality allows it to act as a crosslinking agent, contributing to the formation of a dense polymer network upon curing. google.com This high crosslink density is instrumental in achieving desirable coating properties such as high surface hardness, abrasion resistance, and chemical resistance. google.com

In the realm of advanced coatings, this compound has been identified as a key component in UV-curable, anti-fouling formulations. google.com These coatings are designed to prevent the accumulation of unwanted substances on surfaces. The inclusion of this compound, along with other multifunctional acrylates and fluorinated polymers, can create a durable and smooth surface that resists fouling. google.com The phosphate (B84403) group within its structure may also contribute to improved adhesion to various substrates and potentially enhance flame retardant properties. vulcanchem.comaddapt-chem.com

The general composition of such UV-curable coatings often includes oligomers, photoinitiators, active diluents, and additives. tetrawill.com this compound falls into the category of a multifunctional acrylate (B77674) monomer that can be used to tailor the final properties of the coating. google.com

Table 1: Role of this compound in High-Performance Coatings

| Property | Contribution of this compound |

| Crosslinking | The three acrylate groups enable the formation of a densely crosslinked polymer network upon UV curing. google.com |

| Hardness & Durability | The high crosslink density contributes to increased surface hardness and abrasion resistance. google.com |

| Adhesion | The phosphate group is known to promote adhesion to metal and other substrates. addapt-chem.com |

| Anti-Fouling | Used in formulations for anti-fouling coatings to create smooth, resistant surfaces. google.com |

| Flame Retardancy | The phosphorus content may enhance the flame-retardant properties of the coating. vulcanchem.com |

Advanced Adhesives and Sealants Research

The unique chemical structure of this compound suggests its potential for use in advanced adhesives and sealants. The phosphate ester group is known to promote adhesion, particularly to metal surfaces. addapt-chem.comradtech.org This has led to the investigation of phosphate-containing monomers in various adhesive applications, including dental adhesives. nih.govresearchgate.net

In the context of adhesive formulations, functional monomers containing phosphate groups can enhance bond strength by interacting with the substrate at a molecular level. nih.gov For instance, in dental applications, phosphate ester monomers have been shown to effectively bond to hydroxyapatite (B223615) in tooth enamel. nih.gov While direct research on this compound in general-purpose advanced adhesives and sealants is not extensively documented in publicly available literature, its properties make it a strong candidate for further investigation in this area. Its ability to crosslink would contribute to the cohesive strength of the adhesive, while the phosphate group would enhance adhesion to the substrate.

Research into acrylic-based adhesives containing phosphate groups has shown that a wide range of adhesive properties can be achieved. google.com The inclusion of such monomers can be a key factor in developing adhesives with tailored properties for specific applications.

Functional Materials in Biomedical Engineering Research

The biocompatibility and tunable properties of polymers containing phosphate and acrylate groups have made them attractive for various applications in biomedical engineering.

Design and Fabrication of Scaffolds for Tissue Engineering

In tissue engineering, scaffolds provide a temporary, three-dimensional structure that supports cell growth and tissue regeneration. mdpi.com Hydrogels, which are water-swollen polymer networks, are commonly used as scaffold materials. The ability of this compound to form crosslinked networks makes it a potential component for hydrogel-based scaffolds.

While direct studies on this specific compound for tissue engineering scaffolds are limited, research on analogous molecules provides strong evidence for its potential. For example, trimethylolpropane (B17298) ethoxylate triacrylate (TMPeTA), a structurally similar triacrylate, has been used to create scaffolds for bone tissue regeneration. vulcanchem.com These scaffolds, formed by crosslinking TMPeTA with a thiol-terminated partner, have demonstrated tunable mechanical properties and cytocompatibility. vulcanchem.com

The incorporation of phosphate groups into scaffolds is also known to be beneficial, particularly for bone tissue engineering, as calcium phosphate is a major component of bone. researchgate.netnih.gov Scaffolds containing phosphate moieties can promote mineralization and enhance the biological response of bone cells. mdpi.commdpi.com Therefore, the combination of acrylate and phosphate functionalities in this compound suggests its suitability for creating bioactive scaffolds that can support tissue regeneration.

Table 2: Potential Properties of this compound in Tissue Engineering Scaffolds

| Feature | Potential Advantage |

| Crosslinking Ability | Forms a stable 3D network to support cell growth. vulcanchem.com |

| Biocompatibility | Phosphate-containing polymers are generally considered biocompatible. acs.org |

| Bioactivity | The phosphate group may promote mineralization and bone cell activity. mdpi.commdpi.com |

| Tunable Properties | The mechanical properties of the scaffold could be adjusted by varying the crosslink density. vulcanchem.com |

Research on Drug Delivery Systems and Bioadhesives

Phosphorus-containing polymers are being extensively explored for their use in drug delivery systems. nih.govbegellhouse.comresearchgate.net The presence of phosphate ester bonds in this compound is particularly interesting in this context, as these bonds can be hydrolytically degradable. vulcanchem.comacs.org This opens up the possibility of designing biodegradable polymer networks for the controlled release of therapeutic agents. acs.org As the polymer network degrades, the encapsulated drug would be released over time.

The phosphate groups can also offer sites for covalently linking drugs to the polymer, providing another mechanism for controlled drug delivery. nih.govbegellhouse.com The biocompatibility of phosphate-containing polymers is a significant advantage for such in-vivo applications. acs.org

In the area of bioadhesives, materials that can adhere to biological tissues are of great interest for applications such as wound closure and drug delivery. The adhesive properties of phosphate-containing polymers are being investigated for these purposes. acs.org The phosphate groups can interact with biological surfaces, potentially leading to strong adhesion. The crosslinking ability of the acrylate groups in this compound could then provide the cohesive strength necessary for a robust bioadhesive.

Integration into 3D Bioprinting Formulations and Methodologies

3D bioprinting is a revolutionary technology that allows for the fabrication of complex, cell-laden structures for tissue engineering and regenerative medicine. nih.gov This process relies on "bioinks," which are printable materials that can support living cells. Hydrogels are a common component of bioinks, and their properties are crucial for successful bioprinting. nih.gov

The rapid curing of acrylate-containing polymers upon exposure to UV light makes them well-suited for vat polymerization-based 3D printing techniques like stereolithography (SLA). nih.govdergipark.org.tr Triacrylate monomers, such as this compound, can act as crosslinkers in these formulations, allowing for the rapid solidification of the printed layers. nih.gov The ethoxylated structure in this particular triacrylate may also be beneficial in reducing volume shrinkage during polymerization, a common challenge in 3D printing. dergipark.org.tr

The incorporation of charged monomers and other functional groups into the bioink can also influence the properties of the printed construct. rsc.org The phosphate groups in this compound could potentially enhance the bioactivity of the printed scaffold, making it more conducive to cell growth and tissue formation, particularly for bone tissue engineering. nih.govmdpi.com

Research on Flame Retardant Materials

This compound contains phosphorus, a key element utilized in the development of halogen-free flame retardant systems. Its molecular structure, which combines a phosphate core with reactive acrylate groups, allows it to be chemically integrated into a polymer matrix. This integration offers the potential for durable flame retardancy by making the flame-retardant component a permanent part of the polymer network. Research in this area focuses on understanding its mechanisms of action and its interactions with other additives to enhance fire safety in a variety of materials.

Mechanistic Studies of Phosphorus-Based Flame Retardancy in Polymers

Phosphorus-based flame retardants can operate through two primary pathways: in the condensed phase (the solid polymer) or the gas phase (the flame itself). The specific mechanism depends on the chemical structure of the phosphorus compound and its interaction with the decomposing polymer. additivebz.comacs.org

Condensed-Phase Mechanism: In the condensed phase, the primary role of phosphorus compounds during combustion is to promote the formation of a stable carbonaceous layer, or char. additivebz.com Upon heating, a phosphorus-containing compound like this compound can decompose to form phosphoric acid. This acid acts as a catalyst, accelerating the dehydration and cross-linking of the polymer chains. additivebz.com This process creates a protective char layer on the material's surface, which serves multiple functions:

It acts as a physical barrier, insulating the underlying polymer from the heat of the flame.

It limits the diffusion of oxygen to the polymer surface, starving the fire.

It reduces the release of flammable volatile gases, which are the fuel for the flame.

Gas-Phase Mechanism: Alternatively, or concurrently, some phosphorus compounds can act in the gas phase. During pyrolysis, volatile phosphorus-containing radicals (such as PO• and HPO•) are released into the flame. These radicals are highly effective at scavenging the high-energy H• and OH• radicals that are essential for propagating the combustion chain reaction. additivebz.com By interrupting this chemical cycle, the flame is inhibited, and its intensity is reduced. The effectiveness of a phosphorus-based retardant in the gas phase versus the condensed phase is highly dependent on the volatility of the phosphorus species it generates upon decomposition.

Synergy with Complementary Flame Retardant Additives

The performance of phosphorus-based flame retardants can be significantly enhanced through synergistic interactions with other additives, particularly those containing nitrogen. This "P-N synergy" is a well-documented strategy for creating highly effective, halogen-free flame retardant systems. nih.govresearchgate.net

The mechanism behind P-N synergy involves a cooperative effort between the two elements across both the condensed and gas phases. additivebz.comnih.gov

In the condensed phase, the phosphorus component promotes initial charring, while nitrogen-containing compounds, such as melamine (B1676169) and its derivatives, decompose to release non-combustible gases like ammonia (B1221849) (NH₃). additivebz.comacs.org This gas release causes the char layer to swell and expand, creating a more robust and insulating intumescent char that provides superior protection.

In the gas phase, the nitrogen compounds dilute the flammable gases and oxygen, while the phosphorus radicals continue to quench the flame. additivebz.com

This synergistic action means that the combined effect of the phosphorus and nitrogen additives is greater than the sum of their individual effects. ulster.ac.uk This allows for a lower total loading of flame retardants to achieve the desired level of fire safety, which helps in preserving the original mechanical properties of the polymer.

Table 1: Representative Example of Phosphorus-Nitrogen Synergism in a Polymer Matrix

| Formulation | Limiting Oxygen Index (LOI) | UL-94 Vertical Burn Rating | Flame Retardant Mechanism |

| Base Polymer | 21% | Fails | No flame retardancy |

| Polymer + 15% P-Retardant | 26% | V-2 | Condensed phase (charring) |

| Polymer + 15% N-Retardant | 24% | Fails | Gas phase (gas dilution) |

| Polymer + 7.5% P-Retardant + 7.5% N-Retardant | 31% | V-0 | Combined condensed and gas phase action (intumescent char) |

Polymer Composites and Nanocomposites Research

In the field of polymer composites, this compound serves a critical function due to its trifunctional acrylate structure. It acts as a highly effective crosslinking agent, enabling the formation of robust, three-dimensional polymer networks. lookchem.com This capability is leveraged to enhance the mechanical and thermal properties of various materials.

Reinforcement Strategies and Interfacial Interactions in Polymer Matrices

The primary reinforcement strategy involving this compound is through covalent crosslinking. When incorporated into a polymer formulation and subjected to a curing process (often initiated by UV light or heat), its three acrylate groups can each react with other polymer chains or monomers. lookchem.comvulcanchem.com This creates a densely crosslinked network structure.

This network fundamentally alters the material's properties:

Enhanced Mechanical Strength: The covalent bonds of the crosslinked network restrict the movement of polymer chains, leading to a significant increase in stiffness (modulus), tensile strength, and hardness. guidechem.com

Improved Thermal Stability: The network structure raises the glass transition temperature (Tg) and improves the material's resistance to deformation at elevated temperatures.

The effectiveness of this reinforcement depends on the interfacial interactions between the crosslinking agent and the polymer matrix. Because this compound polymerizes directly into the matrix, it forms strong covalent bonds at the interface, ensuring efficient stress transfer throughout the material. This eliminates weak points that can lead to mechanical failure in composites where the filler and matrix are poorly bonded.

Table 2: Illustrative Effect of a Triacrylate Crosslinker on Polymer Mechanical Properties

| Material Formulation | Tensile Strength (MPa) | Young's Modulus (GPa) | Hardness (Shore D) |

| Linear Polymer (Un-crosslinked) | 30 | 1.2 | 65 |

| Polymer + 5% Crosslinker | 55 | 2.1 | 78 |

| Polymer + 10% Crosslinker | 70 | 2.8 | 85 |

Role of this compound in Multi-Component Systems

In multi-component systems such as advanced coatings, adhesives, and hydrogels, this compound acts as a key structural component that links different precursors into a single, cohesive network. google.comgoogle.comgoogle.com Its trifunctional nature allows it to serve as a junction point, connecting multiple polymer chains together. google.com

For instance, in UV-curable coatings, it can be mixed with various monofunctional and difunctional acrylate monomers. google.com During polymerization, it ensures the formation of a durable, chemically resistant, and hard surface finish. In hydrogel formulations, it crosslinks hydrophilic polymer chains, creating a network that can absorb and retain large amounts of water while maintaining structural integrity. google.comgoogle.com The degree of crosslinking, controlled by the concentration of this compound, can be precisely tuned to achieve desired properties like swelling ratio, elasticity, and diffusion characteristics in the final product.

Structure Property Relationships in Phosphinylidynetris Oxyethylene Triacrylate Based Materials

Elucidation of Molecular Structure Impact on Macroscopic Material Performance

The distinct chemical features of Phosphinylidynetris(oxyethylene) triacrylate directly influence the performance of polymers derived from it. The trifunctional nature of the molecule, with three acrylate (B77674) groups, allows for the formation of densely crosslinked networks upon polymerization. This high degree of crosslinking is a primary contributor to the thermal stability and mechanical robustness of the resulting material.

The central phosphate (B84403) group plays a significant role in the material's properties. Research on tris(acryloyloxyethyl)phosphate (TAEP), a synonym for this compound, has shown that the phosphate moiety enhances thermal stability. researchgate.net During thermal degradation, the phosphate group can form poly(phosphoric acid), which promotes char formation and imparts flame retardant characteristics to the polymer. researchgate.net

The oxyethylene linkages within the monomer structure introduce a degree of flexibility to the polymer network. These flexible chains can influence properties such as the glass transition temperature (Tg) and the elongation at break of the cured material. The presence of these ether linkages can also impact the viscosity of the uncured resin.

Correlation of Crosslink Density with Mechanical and Thermal Responses

Crosslink density is a critical parameter that governs the mechanical and thermal properties of thermosetting polymers, including those based on this compound. As a trifunctional monomer, it is capable of forming a high density of crosslinks.

Thermal Properties: The glass transition temperature (Tg) of a polymer network is strongly influenced by its crosslink density. A higher crosslink density restricts the mobility of the polymer chains, leading to a higher Tg. In studies of UV-curable resins containing tris(acryloyloxyethyl)phosphate (TAEP), it was observed that increasing the concentration of TAEP, and thus the crosslink density, resulted in an increased glass-transition temperature of the cured films. researchgate.net

The thermal stability of the polymer is also enhanced by a higher crosslink density. A more tightly crosslinked network degrades at higher temperatures due to the greater energy required to break the covalent bonds of the network. Research on polyurethane acrylate films has demonstrated that an increase in crosslink density leads to a decrease in the initial degradation rate.

Below is an interactive data table illustrating the general relationship between crosslink density and key material properties in acrylate-based thermosets.

| Crosslink Density | Glass Transition Temperature (Tg) | Hardness | Tensile Modulus | Elongation at Break |

| Low | Lower | Softer | Lower | Higher |

| Medium | Intermediate | Medium | Intermediate | Intermediate |

| High | Higher | Harder | Higher | Lower |

This table represents a generalized trend for acrylate-based polymers and is for illustrative purposes.

Influence of Monomer Composition and Polymerization Conditions on Network Morphology and Functionality

The final properties of a material derived from this compound are not only dependent on its intrinsic chemical structure but are also heavily influenced by the monomer composition and the conditions under which it is polymerized.

Polymerization Conditions: The conditions of polymerization, particularly in photopolymerization, play a pivotal role in defining the network structure.

Photoinitiator Type and Concentration: The choice of photoinitiator and its concentration can affect the rate of polymerization and the final degree of conversion. Different photoinitiators have different absorption spectra and efficiencies, which must be matched with the light source. The concentration of the photoinitiator can influence the depth of cure and the homogeneity of the polymer network.

Light Intensity and Exposure Time: Higher light intensity generally leads to a faster polymerization rate. However, excessively high intensity can lead to the formation of a heterogeneous network with high stress. The total exposure time determines the final degree of conversion of the acrylate groups.

Temperature: The temperature during polymerization affects the viscosity of the resin and the mobility of the reacting species. Higher temperatures can lead to a higher degree of conversion but may also increase shrinkage and internal stresses.

The interplay of these factors determines the final network morphology, which can range from a uniform, highly crosslinked structure to a more heterogeneous network containing micro-gels or regions of varying crosslink density. This morphology, in turn, dictates the functionality and performance of the material. For example, a more uniform network is generally desirable for applications requiring predictable and consistent mechanical properties.

Computational and Theoretical Modeling of Structure-Property Relationships

Computational and theoretical modeling are powerful tools for understanding and predicting the structure-property relationships in thermosetting polymers like those derived from this compound. These methods can provide insights at the molecular level that are often difficult to obtain through experimental techniques alone.

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the polymerization process and predict the thermomechanical properties of the resulting polymer network. By simulating the movement and interactions of individual atoms and molecules, MD can provide information on:

Network Formation: Simulating the crosslinking reactions to understand how the network structure evolves. escholarship.orgnih.gov

Thermomechanical Properties: Predicting properties such as glass transition temperature, elastic modulus, and thermal expansion coefficient.

Influence of Molecular Structure: Investigating how changes in the monomer structure, such as the length of the oxyethylene chains, could affect the final properties. dtu.dk

While specific MD simulations for this compound are not widely reported in the literature, the methodologies developed for other acrylate systems can be readily applied. escholarship.orgresearchgate.net For instance, reactive force fields (ReaxFF) have been developed to simulate the radical polymerization of acrylates, capturing the kinetics and thermodynamics of the reactions. escholarship.org

Quantum Mechanical Calculations: Quantum mechanics can be used to study the electronic structure and reactivity of the monomer. These calculations can provide insights into reaction mechanisms, bond energies, and the influence of the phosphate group on the electronic properties of the acrylate moieties.

These computational approaches, often used in conjunction with experimental data, can accelerate the design and optimization of new materials based on this compound with desired functionalities.

Degradation Studies and Environmental Fate Research of Phosphinylidynetris Oxyethylene Triacrylate Based Materials

Mechanisms of Degradation in Polymer Networks

Polymer networks based on Phosphinylidynetris(oxyethylene) triacrylate are subject to degradation through thermal, hydrolytic, and photochemical pathways. The specific mechanisms are largely influenced by the chemical nature of the crosslinked structure, particularly the presence of phosphate (B84403) ester and acrylate (B77674) ester linkages.

The thermal stability of crosslinked acrylate polymers is a critical factor in their application. While specific studies on this compound are not extensively detailed in the public literature, the degradation of structurally similar crosslinked acrylate polymers, such as those based on trimethylolpropane (B17298) triacrylate (TMPTA), typically begins at around 400°C. researchgate.net The degradation in an inert atmosphere is often observed to occur through two primary mechanisms: chain end scission at lower temperatures and random chain scission, which becomes dominant at higher temperatures. researchgate.net

In an oxidative environment, the degradation process is more complex, involving multiple steps with higher activation energies compared to degradation in an inert atmosphere like nitrogen. researchgate.net The presence of oxygen introduces oxidative reactions that can lead to the formation of a char residue, which then oxidizes to CO2 at temperatures beyond 500°C. researchgate.net For polymers containing phosphate moieties, the phosphorus content may influence thermal stability and char formation.

The byproducts of thermal degradation for acrylate-based polymers can include a variety of volatile organic compounds. The primary mechanism is often depolymerization, which yields the monomer and related oligomers. researchgate.net Other potential byproducts from the fragmentation of the polymer backbone include unsaturated and aromatic residues. researchgate.net For this compound, byproducts would likely include acrylates, alcohols, and phosphorus-containing compounds, although specific analysis is not widely reported.

Table 1: General Thermal Degradation Characteristics of Acrylate-Based Polymer Networks

| Degradation Parameter | Observation in Inert Atmosphere | Observation in Oxidative Atmosphere |

|---|---|---|

| Primary Mechanisms | Chain end scission, random chain scission. researchgate.net | Oxidation, aromatization, chain scission. researchgate.net |

| Onset Temperature | Generally around 400°C for similar structures. researchgate.net | Can be influenced by oxygen, often complex. researchgate.net |

| Key Byproducts | Monomers, oligomers, unsaturated compounds. researchgate.net | Acetic acid (from vinyl acetate (B1210297) units), CO2, aromatic residues. researchgate.net |

| Residue | Varies, can fully degrade. researchgate.net | Tends to form char, which oxidizes at higher temperatures. researchgate.net |

This table presents generalized data based on similar acrylate polymers; specific data for this compound is limited.

Hydrolysis is a key abiotic degradation process for polymers containing labile ester bonds. cdc.gov In networks derived from this compound, both the acrylate ester linkages and the central phosphate ester bonds are susceptible to hydrolysis.

The hydrolysis of phosphate esters is highly dependent on pH. cdc.gov These bonds are generally resistant to hydrolysis in neutral or acidic water (pH 5.0–7.0) but degrade more readily under alkaline conditions (pH 9.0–9.5). cdc.gov The process proceeds stepwise, releasing the corresponding alcohols. cdc.gov The rate of hydrolysis is also influenced by temperature and the presence of catalysts. cdc.gov For this compound, hydrolysis would cleave the ester bonds connecting the oxyethylene chains to the central phosphorus atom.

The acrylate ester groups are also subject to hydrolysis, a process that can be influenced by the hydrophilicity of the polymer network. nih.govrsc.org Water uptake, or the degree of swelling, impacts whether degradation occurs uniformly throughout the material (bulk degradation) or primarily at the surface. nih.gov Hydrophilic polymers tend to exhibit bulk degradation, while hydrophobic ones may initially undergo surface degradation. nih.gov Cleavage of these ester bonds leads to a reduction in the polymer's molecular weight and the release of acrylic acid and polyols. rsc.org

Table 2: Factors Influencing Hydrolytic Degradation of Ester-Containing Polymers

| Factor | Influence on Degradation Rate | Relevant Chemical Bond |

|---|---|---|

| pH | Increased rate in alkaline conditions for phosphate esters. cdc.gov | Phosphate Ester |

| Temperature | Higher temperatures generally accelerate hydrolysis. cdc.govnih.gov | Phosphate Ester, Acrylate Ester |

| Polymer Hydrophilicity | Higher water uptake can lead to faster bulk degradation. nih.govrsc.org | Acrylate Ester |

Exposure to ultraviolet (UV) radiation can induce significant degradation in many polymers, a process known as photodegradation. nih.gov This process is typically initiated by the absorption of UV light, which leads to the formation of free radicals. e3s-conferences.org These radicals can then participate in a cascade of reactions, often in the presence of oxygen (photo-oxidative degradation), resulting in chain scission, cross-linking, and the formation of oxygen-containing functional groups like carbonyl and carboxyl groups. nih.govnih.gov

For acrylate-based polymers, UV radiation can break the polymer chains, reducing molecular weight and deteriorating the material's mechanical properties. nih.gov The primary photochemical reactions can include the scission of the ester bonds within the polymer backbone. nih.gov The stability of a polymer under UV irradiation depends on its chemical structure and the presence of any stabilizing additives. While specific studies on the photodegradation of this compound are scarce, its acrylate structure suggests a susceptibility to these general degradation pathways. The presence of impurities or chromophores formed during synthesis or processing can also accelerate photodegradation. e3s-conferences.org

Environmental Fate and Persistence Investigations

The environmental fate of this compound is not well-documented in existing research, with some sources explicitly stating that its biodegradability and potential for bioaccumulation remain unstudied. vulcanchem.com However, predictions about its behavior can be made based on the properties of its constituent chemical groups, namely phosphate esters and acrylates.

Biodegradation of organic compounds is primarily driven by microbial action. For phosphate esters, biodegradation is often initiated by the enzymatic hydrolysis of the ester bond by microbial esterases. cdc.gov Non-halogenated phosphate esters are generally considered to be readily biodegradable by microorganisms found in environments like activated sludge. cdc.gov For instance, studies on compounds like tributyl phosphate (TnBP) and triphenyl phosphate (TPP) have shown high levels of degradation (e.g., 96%) in the presence of activated sludge. cdc.gov

Standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess biodegradability. These tests, like the modified MITI test (OECD 301C), measure parameters such as biochemical oxygen demand (BOD) or CO2 evolution over a set period (e.g., 28 days) to determine if a substance is "readily biodegradable." cdc.gov While specific rates for this compound are unavailable, its non-halogenated phosphate ester structure suggests it could be susceptible to microbial degradation. cdc.gov

Bioaccumulation refers to the accumulation of a chemical in an organism at a concentration higher than that in the surrounding environment. For phosphate esters, the potential for bioaccumulation is influenced by a balance between the compound's hydrophobicity (often measured by the octanol-water partition coefficient, Kow) and its rate of degradation. cdc.gov

Research on other phosphate esters has shown that the rate of hydrolysis can have a greater effect on bioconcentration than hydrophobicity. cdc.gov Compounds that hydrolyze relatively quickly are less likely to persist and bioaccumulate. Given that the phosphate ester bonds in this compound are susceptible to both abiotic and biotic hydrolysis, its bioaccumulation potential may be limited. However, without specific experimental data on its persistence and partitioning behavior in environmental compartments (water, soil, sediment), its potential for bioaccumulation remains an area for future research. vulcanchem.com

Environmental Partitioning and Transport Studies in Complex Media

The environmental partitioning and transport of a chemical compound dictate its distribution and ultimate fate within various environmental compartments, including soil, water, sediment, and air. For this compound, a reactive organophosphate ester with acrylate functionalities, a comprehensive understanding of these processes is crucial for assessing its potential environmental impact. Due to a lack of direct experimental studies on this compound, its environmental behavior is inferred from the known properties of analogous organophosphate esters (OPEs) and acrylate polymers.

The partitioning of a chemical in the environment is largely governed by its physicochemical properties, such as water solubility, octanol-water partition coefficient (Kow), vapor pressure, and Henry's Law constant. While specific experimental data for this compound are scarce, its chemical structure—a phosphate core with ethoxylated acrylate side chains—suggests it possesses characteristics of both OPEs and acrylate polymers. The predicted octanol-water partition coefficient (LogP) of approximately 1.45 suggests a moderate potential for partitioning into organic matter.

Partitioning in Soil and Sediment

The mobility of this compound in the subsurface environment is expected to be limited due to sorption onto soil and sediment particles. For organophosphate esters, the primary mechanism of sorption is hydrophobic partitioning to soil organic matter (SOM). hep.com.cn The organic carbon-normalized sorption coefficient (Koc) is a key parameter used to predict the extent of this partitioning. Generally, OPEs with higher log Kow values exhibit stronger sorption to soil and sediment, leading to reduced mobility. hep.com.cnresearchgate.net Given the predicted moderate lipophilicity of this compound, it is expected to have a moderate affinity for organic carbon in soil and sediment, thus limiting its potential to leach into groundwater.

Furthermore, the presence of polar functional groups (ester and phosphate groups) may also contribute to sorption through other mechanisms such as hydrogen bonding and surface complexation with mineral components of the soil, although hydrophobic interactions are generally dominant for most OPEs. hep.com.cn The triacrylate functionality of the molecule also introduces the potential for polymerization, which would drastically decrease its mobility. In its unpolymerized form, its transport will be influenced by soil composition, particularly the organic carbon content and clay fraction.

To illustrate the range of sorption behavior observed for similar compounds, the following table presents Koc values for several representative organophosphate esters.

| Compound | Log Kow | Log Koc | Reference |

| Tris(2-chloroethyl) phosphate (TCEP) | 1.44 | 1.86 | researchgate.net |

| Tris(1-chloro-2-propyl) phosphate (TCPP) | 2.59 | 2.52 | researchgate.net |

| Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | 3.63 | 3.54 | researchgate.net |

| Triphenyl phosphate (TPHP) | 4.61 | 4.15 | researchgate.net |

| Tris(2-ethylhexyl) phosphate (TEHP) | 9.49 | >5 | wikipedia.org |

Transport in Aquatic Systems

In aquatic environments, the fate of this compound will be influenced by its water solubility and its tendency to partition to suspended particulate matter and sediment. Organophosphate esters exhibit a wide range of water solubilities. wikipedia.org While specific data for this compound is unavailable, its structural characteristics suggest it would have limited water solubility.

Once in the water column, the compound can be transported via advection and dispersion. However, due to its expected sorption affinity, a significant fraction is likely to partition to suspended organic particles and eventually settle into the sediment. tandfonline.com Sediments can thus act as a long-term sink for this compound. The potential for bioaccumulation in aquatic organisms is also a consideration. The bioaccumulation of OPEs is positively correlated with their hydrophobicity. nih.gov With a predicted LogP of 1.45, the bioaccumulation potential of this compound is expected to be low to moderate.

The following table provides water solubility and Log Kow data for several OPEs, highlighting the variability within this class of compounds.

| Compound | Water Solubility (mg/L) | Log Kow | Reference |

| Tris(2-chloroethyl) phosphate (TCEP) | 7000 | 1.44 | researchgate.net |

| Tris(1-chloro-2-propyl) phosphate (TCPP) | 1200 | 2.59 | researchgate.net |

| Tributyl phosphate (TBP) | 280 | 4.00 | researchgate.net |

| Triphenyl phosphate (TPHP) | 1.9 | 4.61 | researchgate.net |

Atmospheric Transport

The potential for long-range atmospheric transport is determined by a substance's volatility, which is related to its vapor pressure and Henry's Law constant. Detailed information on these properties for this compound is not available. However, organophosphate esters, in general, are considered semi-volatile organic compounds (SVOCs). researchgate.net This means they can partition between the gas phase and atmospheric particulate matter.

Compounds with lower vapor pressures and higher octanol-air partition coefficients (Koa) tend to associate more with particulate matter, which can then be transported over long distances. The relatively high boiling point predicted for this compound (483.0±40.0 °C) suggests a low vapor pressure, and therefore, it is likely to be predominantly associated with atmospheric particles if it becomes airborne. Deposition of these particles can lead to the contamination of remote ecosystems.

The table below presents the vapor pressure and Henry's Law Constant for some OPEs to provide context for their potential atmospheric behavior.

| Compound | Vapor Pressure (Pa at 25°C) | Henry's Law Constant (Pa m³/mol) | Reference |

| Tris(2-chloroethyl) phosphate (TCEP) | 6.7 x 10⁻³ | 1.2 x 10⁻⁴ | henrys-law.org |

| Tris(1-chloro-2-propyl) phosphate (TCPP) | 1.9 x 10⁻³ | 2.1 x 10⁻⁵ | henrys-law.org |

| Tributyl phosphate (TBP) | 3.2 x 10⁻³ | 1.1 x 10⁻³ | henrys-law.org |

| Triphenyl phosphate (TPHP) | 1.9 x 10⁻⁵ | 1.3 x 10⁻⁴ | henrys-law.org |

Advanced Analytical Methodologies for Characterization of Phosphinylidynetris Oxyethylene Triacrylate Materials

Spectroscopic Techniques for Structural and Chemical Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure and chemical bonding within phosphinylidynetris(oxyethylene) triacrylate. These methods provide detailed information on functional groups, elemental composition, and the chemical environment of atoms within the monomer and resulting polymer networks.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. By measuring the absorption of infrared radiation by the material, an FTIR spectrum is generated that provides a unique molecular fingerprint. In the analysis of this compound, FTIR is particularly useful for confirming the presence of key functional groups and for monitoring the extent of polymerization by observing the disappearance of the acrylate (B77674) double bonds.

Key characteristic absorption bands for this compound are expected in the following regions:

C=O Stretching: The carbonyl group of the acrylate moiety exhibits a strong absorption band typically in the range of 1720-1730 cm⁻¹.

C=C Stretching: The carbon-carbon double bond of the acrylate group shows a characteristic absorption peak around 1635-1640 cm⁻¹. The intensity of this peak diminishes during polymerization, providing a means to quantify the degree of conversion.

P=O Stretching: The phosphoryl group (P=O) gives rise to a strong absorption band, typically observed between 1250 cm⁻¹ and 1300 cm⁻¹.

P-O-C Stretching: The phosphate (B84403) ester linkages (P-O-C) are characterized by strong absorption bands in the region of 990-1050 cm⁻¹.

C-O-C Stretching: The ether linkages in the oxyethylene units produce strong and broad absorption bands, typically in the 1100-1150 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Acrylate C=O | Stretching | 1720 - 1730 | Strong |

| Acrylate C=C | Stretching | 1635 - 1640 | Medium |

| Phosphoryl P=O | Stretching | 1250 - 1300 | Strong |

| Phosphate Ester P-O-C | Stretching | 990 - 1050 | Strong |

| Oxyethylene C-O-C | Stretching | 1100 - 1150 | Strong, Broad |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of this compound at the atomic level. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and dynamics of atoms within the molecule.

¹H NMR: Proton NMR is used to identify the different types of protons and their neighboring environments. For this compound, the spectrum would show characteristic signals for the vinyl protons of the acrylate group (typically in the range of 5.8-6.4 ppm), the protons of the oxyethylene units (around 3.6-4.3 ppm), and the protons adjacent to the phosphate group.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. The spectrum would display distinct signals for the carbonyl carbon of the acrylate group (around 165 ppm), the vinyl carbons (in the 128-132 ppm range), the carbons of the oxyethylene chains (typically 60-70 ppm), and the carbons bonded to the phosphate group.

³¹P NMR: Phosphorus-31 NMR is highly specific for the phosphorus atom and is crucial for confirming the structure of the phosphate core. For a phosphate ester like this compound, a single peak is expected in the chemical shift range characteristic of organophosphates, typically between -5 and 5 ppm. The precise chemical shift can be influenced by the solvent and the surrounding molecular structure.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Acrylate Vinyl Protons | 5.8 - 6.4 |

| Oxyethylene Protons | 3.6 - 4.3 | |

| ¹³C | Acrylate Carbonyl Carbon | ~165 |

| Acrylate Vinyl Carbons | 128 - 132 | |

| Oxyethylene Carbons | 60 - 70 | |

| ³¹P | Phosphate Phosphorus | -5 to 5 |

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It relies on the inelastic scattering of monochromatic light, providing information about the vibrational, rotational, and other low-frequency modes in a molecule. For the analysis of this compound, Raman spectroscopy is particularly advantageous for studying the acrylate C=C double bonds, which typically exhibit a strong Raman scattering signal around 1640 cm⁻¹. nih.gov This makes it an excellent tool for real-time monitoring of polymerization kinetics, as the intensity of this band decreases proportionally to the degree of monomer conversion. nih.gov The symmetric vibrations of the phosphate group also give rise to characteristic Raman bands.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is used to analyze the surface of polymeric materials derived from this compound. It can confirm the presence of phosphorus, carbon, and oxygen on the surface and provide information about their chemical bonding environments. For example, high-resolution scans of the C 1s, O 1s, and P 2p regions can distinguish between different chemical states, such as the carbonyl and ether carbons, and the phosphate and ester oxygens. This technique is particularly valuable for studying surface modifications, coatings, and the surface chemistry of the crosslinked polymer network.

Microscopic and Imaging Techniques for Morphological and Network Analysis

Microscopic techniques are essential for visualizing the morphology and network structure of polymeric materials at the micro- and nanoscale. These methods provide insights into the physical architecture of the crosslinked this compound polymers.

Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to generate high-resolution images of a sample's surface topography. For polymeric materials synthesized from this compound, SEM is employed to investigate the surface morphology of cured films and the internal structure of the polymer network through the analysis of fractured cross-sections. SEM images can reveal details about the porosity, phase separation, and the presence of any microstructural features within the polymer matrix. rpi.edu The morphology of the crosslinked network, whether it is a dense and uniform structure or exhibits phase-separated domains, can significantly influence the material's mechanical and physical properties. rpi.edu

Transmission Electron Microscopy (TEM) for Nanoscale Structural Details

Transmission Electron Microscopy (TEM) is a powerful imaging technique used to investigate the internal structure of materials at the nanoscale. For polymers derived from this compound, TEM provides direct visualization of morphology, phase distribution, and the dispersion of any incorporated fillers or additives. researchgate.netoup.com Due to the low intrinsic electron contrast of polymers, samples often require specific preparation techniques such as ultramicrotomy to produce electron-transparent thin sections (typically 50-100 nm thick). oup.com Staining agents containing heavy elements (e.g., osmium tetroxide, ruthenium tetroxide, or uranyl acetate) may be used to selectively increase the contrast between different phases or domains within the cross-linked acrylate network. researchgate.net

Research applications of TEM in analogous cross-linked polymer systems include:

Visualizing Nanoscale Phase Separation: In formulations containing block copolymers or other immiscible components, TEM can reveal the size, shape, and distribution of phase-separated domains, which critically influence the material's mechanical and thermal properties. reading.ac.uk

Assessing Nanofiller Dispersion: When nanoparticles (e.g., silica (B1680970), halloysite (B83129) nanotubes) are incorporated into the acrylate resin to create composites, TEM is used to verify the degree of exfoliation and dispersion of the filler. researchgate.netcea.fr It can identify agglomerates or voids that might compromise material performance.

Characterizing Polymer Crystal Structures: In the case of semi-crystalline polymers, high-resolution TEM (HRTEM) can be employed to image crystalline lamellae and even visualize polymer chains within the crystal lattice, although this is challenging for beam-sensitive materials like acrylates. oup.comacs.org

The high spatial resolution of TEM allows for the detailed examination of features from the sub-nanometer to micron scale, providing fundamental information that links polymer formulation and processing to the final material nanostructure. acs.org

Atomic Force Microscopy (AFM) for Surface Topography and Local Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a material's surface. icspicorp.com Unlike electron microscopy, AFM does not require a vacuum and can operate on samples with minimal preparation. ebatco.com It works by scanning a sharp tip, mounted on a flexible cantilever, across the sample surface. The deflection of the cantilever due to tip-surface interactions is measured by a laser, generating a detailed 3D map of the surface topography. icspicorp.com

For materials based on this compound, AFM is primarily used to quantify surface roughness and visualize surface features. oxinst.com Common quantitative parameters derived from AFM scans include:

Sa (Arithmetic Average Roughness): The arithmetic mean of the absolute values of the height deviations from the mean plane.

Sq (Root Mean Square Roughness): The root mean square average of height deviations from the mean plane.

Sz (Maximum Height): The vertical distance between the highest and lowest points on the surface.

These parameters are critical for applications where surface finish is important, such as in coatings, adhesives, and biomedical materials. ebatco.comresearchgate.net Beyond topography, advanced AFM modes can probe local mechanical properties (e.g., modulus, adhesion) and thermal properties, providing a comprehensive understanding of the surface at the nanoscale.

| Parameter | Description | Value |

|---|---|---|

| Scan Area | The dimensions of the scanned surface area. | 10 µm x 10 µm |

| Sa (Average Roughness) | Arithmetic mean of the surface height deviations. | 5.2 nm |

| Sq (RMS Roughness) | Root mean square of the surface height deviations. | 6.8 nm |

| Sz (Maximum Peak-to-Valley Height) | The total vertical range of the surface topography. | 45.7 nm |

3D Tomography (e.g., Synchrotron X-ray Microtomography) for Internal Structure Visualization

Synchrotron X-ray microtomography is a non-destructive imaging technique that enables the three-dimensional visualization of the internal structure of materials with sub-micron resolution. researchgate.net3sr-grenoble.fr The high brilliance and coherence of synchrotron X-ray sources provide superior contrast and resolution compared to conventional lab-based X-ray systems. mdpi.com The technique works by acquiring a series of 2D X-ray projection images of a sample as it is rotated. These projections are then computationally reconstructed to generate a 3D volumetric dataset, which can be digitally sliced and rendered to explore the material's internal architecture without physical sectioning. skku.eduslri.or.th

For bulk materials polymerized from this compound, this technique is invaluable for:

Defect Analysis: Identifying and characterizing internal defects such as voids, cracks, or bubbles that may have formed during polymerization or processing.

Phase Analysis in Composites: Visualizing the 3D distribution, connectivity, and morphology of different phases within a composite material, for example, the network of a reinforcing filler within the acrylate matrix. researchgate.net

Porosity Quantification: Measuring the volume fraction, size distribution, and interconnectivity of pores in porous polymer scaffolds.

The ability to obtain detailed 3D information on the internal structure is crucial for understanding mechanical failure modes and for optimizing manufacturing processes to produce materials with consistent internal quality. skku.edu

Chromatographic and Mass Spectrometric Approaches for Compositional Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatiles and Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and semi-volatile organic compounds. chromatographyonline.com When applied to polymeric materials, it is often coupled with a pyrolysis unit (Py-GC-MS). In this configuration, the polymer sample is heated to a high temperature (500–1400 °C) in an inert atmosphere, causing it to thermally degrade into smaller, volatile fragments. d-nb.info These fragments are then swept into the GC column, where they are separated based on their boiling points and affinity for the column's stationary phase. The separated components subsequently enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification. chromatographyonline.comshimadzu.com